molecular formula C15H21N3OS B2495075 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide CAS No. 392240-96-9

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B2495075
M. Wt: 291.41
InChI Key: UAZOFUQGLVYAEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane-1,3,4-thiadiazole derivatives, including N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide, often involves the reaction of adamantane-containing compounds with thiadiazole precursors. For instance, the reaction of 1-adamantanecarbonyl chloride with specific carboxylic acid hydrazides has led to the formation of N-acyl adamantane-1-carbohydrazide derivatives, which are cyclized to produce various 1,3,4-thiadiazole derivatives through heating or treatment with phosphorus oxychloride (Kadi et al., 2007).

Molecular Structure Analysis

The molecular structure of adamantane-1,3,4-thiadiazole hybrids has been elucidated through crystallographic studies, revealing significant insights into their conformation and intermolecular interactions. Crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of these derivatives show diverse orientations of the amino group and the strength of N–H⋯N hydrogen bonds among other noncovalent interactions, stabilizing their crystal structures (El-Emam et al., 2020).

Chemical Reactions and Properties

Adamantyl-thiadiazole derivatives are known for their participation in a variety of chemical reactions, contributing to their versatile chemical properties. These include their ability to undergo reactions with iodoethane and dimethylamine hydrochloride, yielding substituted ethylthio-1,3,4-oxadiazoles. Such reactivity opens avenues for further chemical modifications and exploration of their potential biological activities (El-Emam et al., 2004).

Safety And Hazards

Information on safety and hazards is not readily available. Researchers should exercise caution and follow standard laboratory safety protocols.




  • Future Directions

    Further research could explore its potential therapeutic applications, optimize synthesis methods, and investigate its effects in various disease models.




    Please note that this analysis is based on available scientific literature and may be subject to updates as new research emerges12. Always consult reliable sources for the most up-to-date information.


    properties

    IUPAC Name

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H21N3OS/c1-2-12(19)16-14-18-17-13(20-14)15-6-9-3-10(7-15)5-11(4-9)8-15/h9-11H,2-8H2,1H3,(H,16,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UAZOFUQGLVYAEJ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCC(=O)NC1=NN=C(S1)C23CC4CC(C2)CC(C4)C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H21N3OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    291.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide

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